N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide
Description
N-(2-Methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic acetamide derivative featuring a 2H-tetrazole ring substituted with a 4-methylphenyl group and an acetamide linker connected to a 2-methoxyphenyl moiety. The tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, and the methoxy/methyl substituents likely influence solubility, target binding, and pharmacokinetics .
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-12-7-9-13(10-8-12)17-19-21-22(20-17)11-16(23)18-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
DZEAAIBSLTVEGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic compound notable for its diverse biological activities. This article explores its molecular characteristics, potential pharmacological effects, and relevant case studies, providing a comprehensive overview of current research findings.
Molecular Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C17H17N5O2
- Molecular Weight : 323.35 g/mol
The structure includes a methoxyphenyl group and a tetrazole moiety, which are integral to its biological activity. The tetrazole ring is particularly significant due to its stability and reactivity, making it a valuable scaffold in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating the activity of enzymes or receptors involved in tumor progression. The presence of the tetrazole ring has been linked to enhanced cytotoxic effects against various cancer cell lines .
- Anticonvulsant Properties : Similar compounds within the tetrazole class have demonstrated anticonvulsant activity, suggesting a potential application for this compound in seizure management .
- Mechanism of Action : Initial investigations point towards the compound's ability to bind to specific proteins, influencing their function. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:
Scientific Research Applications
Biological Activities
Research indicates that N-(2-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide exhibits several biological activities:
- Anticancer Activity : Initial studies suggest that the compound may interact with specific molecular targets within cancer cells, leading to inhibition of cell proliferation. It has shown promise in various cancer cell lines, including breast and lung cancers.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers, indicating its use in treating inflammatory diseases.
- Neuroprotective Properties : Research suggests that it may protect neuronal cells from damage, which could be beneficial in neurodegenerative conditions.
Research Findings
Recent studies have provided insights into the efficacy and safety of this compound:
| Study Type | Findings |
|---|---|
| In Vitro Studies | Demonstrated cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 10 to 30 µM. |
| In Vivo Studies | Animal models showed significant tumor size reduction when treated with the compound compared to control groups. |
| Neuroprotective Studies | In rodent models of cisplatin-induced neurotoxicity, co-administration significantly reduced markers of neuronal damage. |
Case Study 1: Antitumor Activity
A comprehensive study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent. MTT assays were employed to measure cell viability, while apoptosis assays evaluated programmed cell death mechanisms.
Case Study 2: Neuroprotective Effects
In a rodent model induced by cisplatin, the compound's co-administration significantly reduced markers of neuronal damage. This was evidenced by decreased levels of plasma creatinine and blood urea nitrogen, indicating renal protection alongside neuroprotection.
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Positional Isomerism: N-(4-Methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide () differs only in the methoxy group position (para vs. ortho). N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () replaces methoxy with chloro, increasing electronegativity and possibly improving enzyme inhibition via halogen bonding .
Heterocyclic Core Variations
- Tetrazole vs. Quinazoline: Compound 39 (): N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide replaces tetrazole with a quinazoline-sulfonyl group. Quinazoline’s planar structure enhances DNA intercalation, contributing to its notable anticancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells) .
- Tetrazole vs. Thiadiazole: Compound 5q (): Features a 1,3,4-thiadiazole ring.
Pharmacological Activities
- Anticancer Activity: Compound 39 () showed potent activity against HCT-116 and MCF-7 cells, attributed to the quinazoline-sulfonyl group’s ability to inhibit tyrosine kinases . Pyridazinone analogs () act as FPR2 agonists, inducing calcium mobilization in neutrophils, a mechanism distinct from tetrazole-based compounds .
Physicochemical Properties
- Lipophilicity and Solubility :
- The 4-methylphenyl group on the target compound’s tetrazole increases hydrophobicity compared to N-(4-acetylphenyl)-2-(2H-tetrazol-2-yl)acetamide (), where the acetyl group enhances water solubility .
- Trifluoromethyl-substituted analogs () exhibit high metabolic stability due to fluorine’s electronegativity, a trait absent in the target compound .
Data Tables
Table 1: Structural and Pharmacological Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
